molecular formula C13H14N2O3 B1377500 Benzyl 2-cyanomorpholine-4-carboxylate CAS No. 1421603-57-7

Benzyl 2-cyanomorpholine-4-carboxylate

Cat. No.: B1377500
CAS No.: 1421603-57-7
M. Wt: 246.26 g/mol
InChI Key: QPSJIQOAWUFZJA-UHFFFAOYSA-N
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Description

Benzyl 2-cyanomorpholine-4-carboxylate is a heterocyclic compound featuring a morpholine backbone substituted with a cyano (-CN) group at the 2-position and a benzyl carboxylate ester at the 4-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications targeting enzymes or receptors.

Properties

IUPAC Name

benzyl 2-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSJIQOAWUFZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium carbonate .

Industrial Production Methods

Industrial production methods for Benzyl 2-cyanomorpholine-4-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyanomorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include benzyl morpholine derivatives, amine-substituted morpholines, and various substituted benzyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 2-cyanomorpholine-4-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for modifications that can enhance its bioactivity against various diseases.

  • Anticancer Activity : Research has indicated that derivatives of compounds similar to this compound may exhibit significant anticancer properties. For instance, compounds derived from benzylidenemalononitrile have shown enhanced potency against breast cancer cells through molecular docking studies, suggesting that structural modifications can lead to improved therapeutic efficacy against specific cancer targets like HER2 and EGFR .
  • Neuroprotective Effects : Some studies have explored the neuroprotective effects of morpholine derivatives. The incorporation of a cyanomorpholine moiety has been linked to improved interactions with neuroreceptors, potentially aiding in the treatment of neurodegenerative diseases .

Synthetic Chemistry Applications

The compound serves as an important intermediate in organic synthesis, particularly in the development of new chemical entities.

  • Synthesis of Novel Compounds : this compound can be synthesized through various methods, including microwave-assisted reactions which enhance yield and efficiency. Such methods have been employed to create novel derivatives with diverse functional groups that can be further explored for biological activity .
  • Building Block for Drug Development : The compound's ability to act as a building block in the synthesis of more complex molecules makes it valuable in drug development processes. Its derivatives can be optimized for better pharmacokinetic properties through structural modifications .

Biological Studies

The biological implications of this compound extend into various fields, including pharmacology and toxicology.

  • Toxicity Profiles : In silico studies assessing the toxicity profiles of similar compounds have shown that modifications can significantly alter their safety and efficacy profiles. This is crucial for developing new therapeutics that minimize adverse effects while maximizing therapeutic benefits .
  • Molecular Docking Studies : Molecular docking techniques have been utilized to understand the interaction of this compound with various biological targets. These studies provide insights into how structural changes can enhance binding affinity and specificity towards desired targets .

Mechanism of Action

The mechanism of action of Benzyl 2-cyanomorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Functional Groups
Benzyl 2-cyanomorpholine-4-carboxylate C₁₃H₁₅N₂O₃ ~246.13* Morpholine, cyano, benzyl ester
Benzyl 2-(aminomethyl)morpholine-4-carboxylate C₁₃H₁₈N₂O₃ 250.13 Morpholine, aminomethyl, benzyl ester
Benzyl benzoate (BB) C₁₄H₁₂O₂ 212.24 Benzyl ester, aromatic ring

*Calculated based on structural analogy to the aminomethyl derivative.

Key Observations :

  • Substituent Effects: Replacing the aminomethyl (-CH₂NH₂) group in Benzyl 2-(aminomethyl)morpholine-4-carboxylate with a cyano (-CN) group reduces molecular weight by ~4 Da and alters electronic properties.
  • Morpholine vs. Simple Ester : Compared to benzyl benzoate (BB), the morpholine ring in the target compound introduces polarity and rigidity, which could enhance metabolic stability or alter tissue penetration.
Table 2: Hypothetical Pharmacological Profiles
Compound Potential Applications Mechanism Hypotheses Tolerability Insights
This compound Enzyme inhibition, prodrug design Cyano group may act as a reactive site for covalent binding to targets Likely moderate (based on analog data)
Benzyl benzoate (BB) Scabies treatment Acaricidal action via lipid disruption 24% incidence of burning sensation
Benzyl 2-(aminomethyl)morpholine-4-carboxylate Synthetic intermediate Aminomethyl group enables further derivatization (e.g., amide formation) Data unavailable

Key Comparisons :

  • Efficacy: While BB demonstrates an 87% cure rate in scabies treatment , the target compound’s morpholine-cyano structure could offer advantages in targeted drug delivery or resistance mitigation. For instance, the cyano group might resist metabolic degradation better than BB’s ester linkage.
  • Tolerability : BB’s side effects (e.g., burning) may stem from its direct action on skin lipids. The morpholine derivative’s increased polarity could reduce such irritancy, though this requires experimental validation.

Biological Activity

Benzyl 2-cyanomorpholine-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antioxidant studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound features a morpholine ring with a cyano and carboxylate functional group, which contributes to its biological properties. The structural characteristics influence its solubility, reactivity, and interaction with biological targets.

Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell proliferation by 50%) for this compound compared to established anticancer agents.

Compound Cell Line IC50 (µM) Reference
This compoundMCF-73.1
DoxorubicinMCF-70.5
EtoposideMCF-71.0

The compound showed significant antiproliferative activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.1 µM, indicating a promising potential as an anticancer agent. Other derivatives of cyanomorpholines have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, suggesting that structural modifications can enhance biological activity .

The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies indicate that compounds within this class can modulate oxidative stress levels, which are crucial in cancer cell proliferation .

Antioxidant Activity

In addition to its antiproliferative properties, this compound has been evaluated for its antioxidant activity . The following table presents the antioxidant capacity measured through various assays:

Assay IC50 (µM) Reference
DPPH Scavenging7.12
ABTS Scavenging10.0
FRAP Assay15.5

The compound demonstrated significant scavenging activity against free radicals in DPPH and ABTS assays, indicating its potential as a natural antioxidant agent . This activity is particularly relevant for preventing oxidative stress-related diseases.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of benzyl cyanomorpholines, where modifications led to enhanced biological activities. For instance, one derivative exhibited an IC50 value of 2.2 µM against HCT116 colorectal cancer cells, showcasing the importance of structural diversity in enhancing efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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